

comparative toxicokinetics of fluorotelomer alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-(Perfluorodecyl)ethanol

CAS No.: 865-86-1

Cat. No.: S773546

[Get Quote](#)

Comparative Toxicokinetics at a Glance

The table below summarizes key toxicokinetic parameters for 6:2 FTOH and 8:2 FTOH, highlighting differences in their behavior and that of their primary metabolites.

Compound & Primary Metabolites	Half-Life (t _{1/2})	Key Tissues for Distribution	Bioaccumulation Potential	Notes
6:2 FTOH (Parent)	Rapid (hours) [1]	Serum, liver, fat [1]	Low (parent compound)	Rapidly metabolized. Clearance of its metabolite, 5:3A, is dose-dependent (non-linear) [1].
--- 5:3 Acid (5:3A)	Persists; accumulates with repeated dosing [1]	Liver, plasma, fat [1]	High	A major, stable, and bioaccumulative metabolite. Shows non-linear elimination [1] [2].

Compound & Primary Metabolites	Half-Life (t _{1/2})	Key Tissues for Distribution	Bioaccumulation Potential	Notes
--- PFOA	Not a major metabolite for 6:2 FTOH [2]	-	-	PFHxA is a more relevant terminal acidic metabolite [2].
8:2 FTOH (Parent)	~1.1 - 1.7 hours (plasma) [3]	Rapidly distributed [3]	Low (parent compound)	Rapidly absorbed and eliminated.
--- PFOA	~8-15 days (male rats); ~4.5-6.9 hours (female rats) [3]	Liver, kidney [3]	High	A stable terminal metabolite with significant sex-dependent elimination in rats.
--- 7:3 Acid (7:3A)	~2-3 days (plasma) [3]	Liver, kidney, brain [3]	High	A persistent metabolite detected in all tissues studied.

Detailed Experimental Protocols

To ensure the data's reliability and support your experimental design, here are the methodologies from the key studies cited.

- **In Vivo Toxicokinetic Study (8:2 FTOH) [3]**

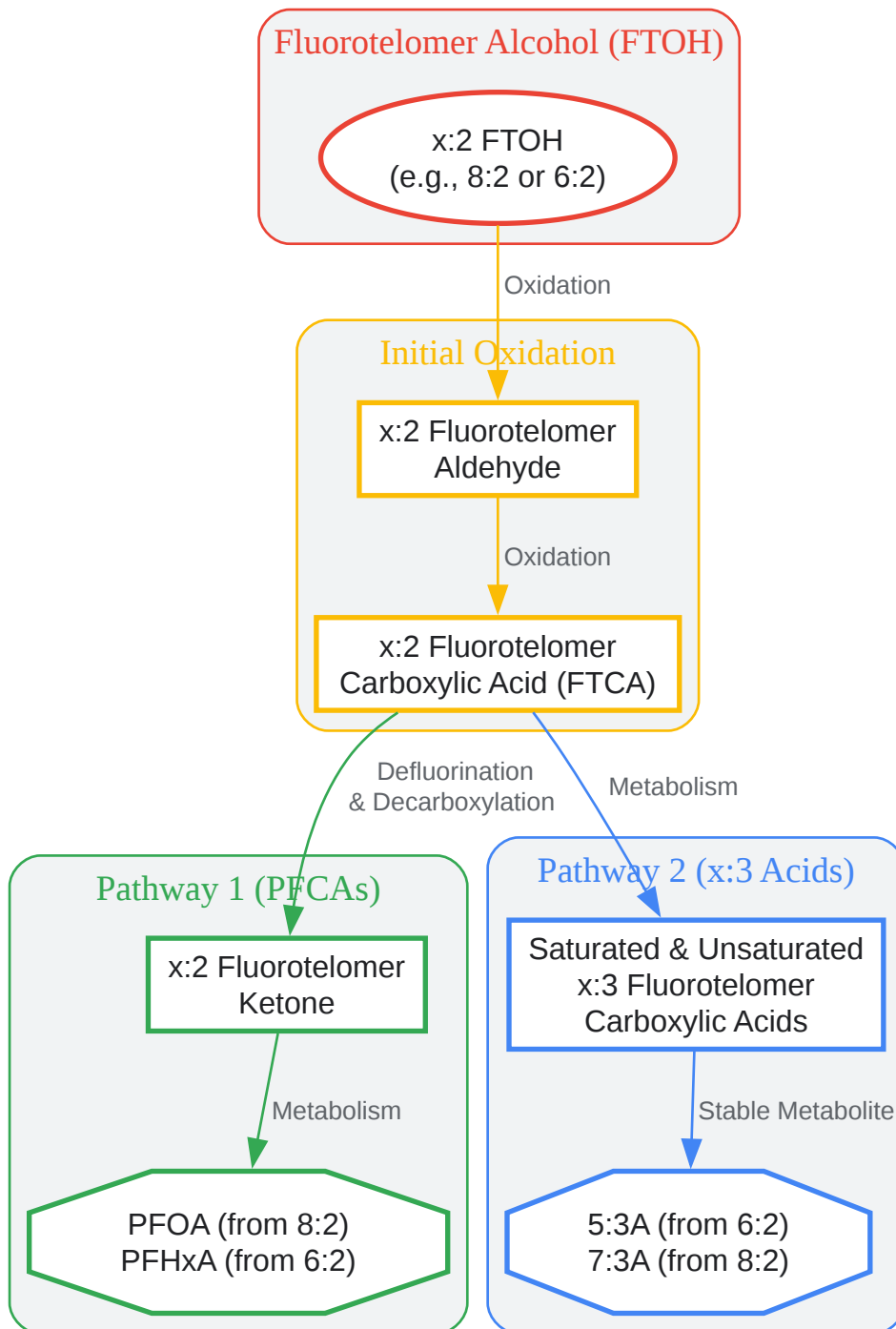
- **Animals:** Male and female Hsd:Sprague-Dawley SD rats (~8 weeks old).
- **Dosing:** Single dose via gavage (males: 12, 24, 48 mg/kg; females: 40, 80, 160 mg/kg) or intravenous (IV) injection. Formulations were prepared in 1:1:8 Cremophor:ethanol:water.
- **Sample Collection:** Plasma and tissues (liver, kidney, brain) were collected at various time points.
- **Chemical Analysis:** Concentrations of 8:2 FTOH, PFOA, and 7:3-FTA were determined using gas chromatography (GC) with electron capture detection and confirmed with internal standards.

- **In Vivo Toxicokinetic & Metabolism Study (6:2 FTOH) [1]**

- **Animals:** Pregnant and non-pregnant female Sprague-Dawley rats.
 - **Dosing:** Single or repeated oral doses (5 or 25 mg/kg body weight), consistent with NOEL and LOEL for liver toxicity from a 90-day study.
 - **Sample Analysis:** Levels of 6:2 FTOH and its metabolites (including 5:3A, 4:3A, PFHxA) in serum, liver, placenta, and fat were measured. Recovery rates of analytes were validated (e.g., 64.5–103.7% in serum).
- **In Vitro Transporter Assay [1]**
 - **System:** HEK293T cells overexpressing rat and human kidney organic anion transporters (OATs).
 - **Objective:** To determine if the persistent metabolite 5:3 Acid is a substrate for renal transporters, which would explain its non-linear elimination and accumulation.

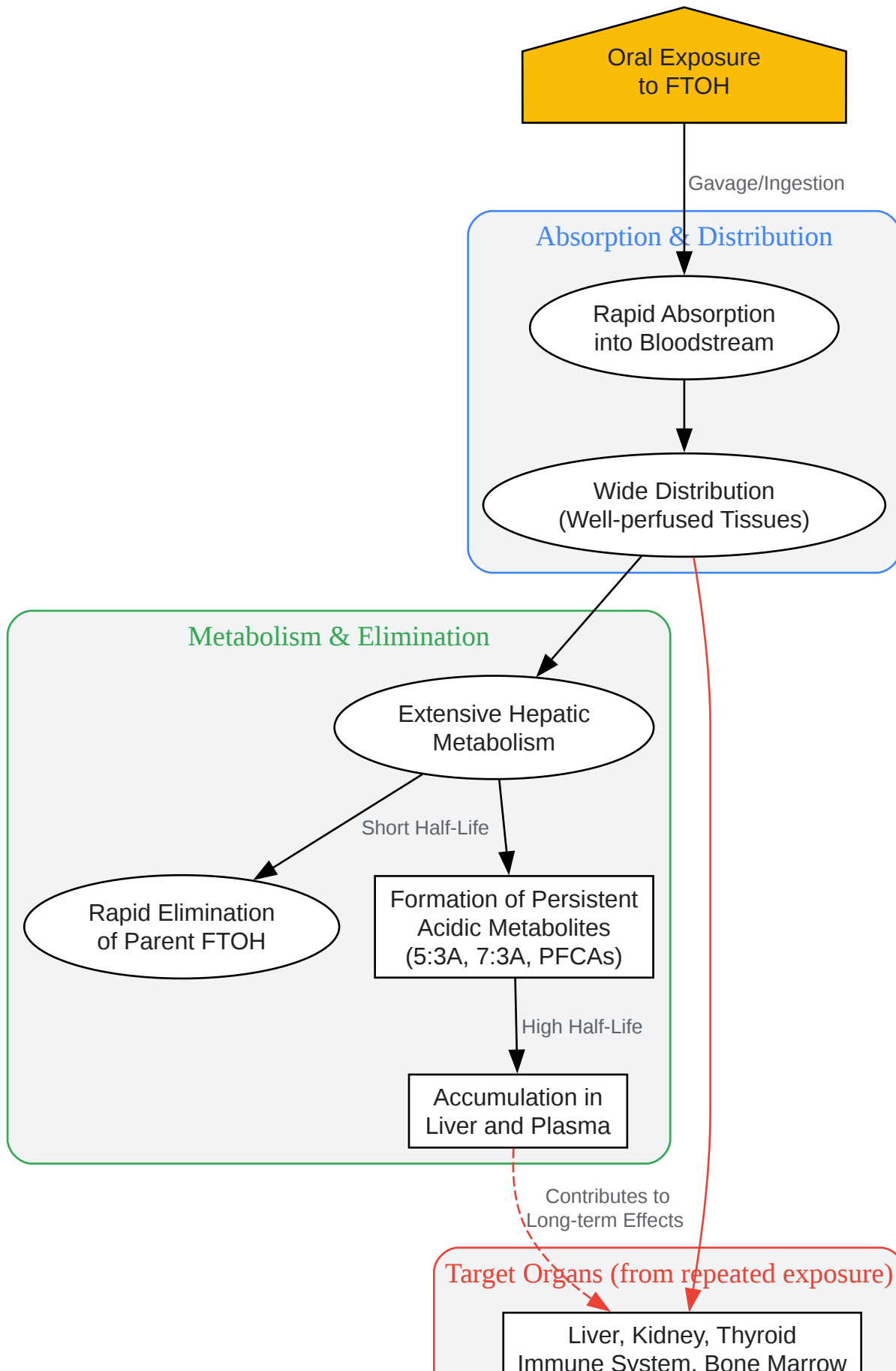
Metabolic Pathways and Toxicokinetic Behavior

The following diagrams illustrate the metabolic fate and toxicokinetic profile of FTOHs, based on the experimental data.



[Click to download full resolution via product page](#)

Metabolic Pathways of Fluorotelomer Alcohols





Click to download full resolution via product page

Overall Toxicokinetic Profile of FTOHs

Key Conclusions for Risk Assessment

- **Metabolites Drive Toxicity:** The primary toxicological concern for FTOHs lies not with the parent compounds, which are cleared rapidly, but with their **stable, acidic metabolites (like 5:3A and 7:3A)**. These metabolites accumulate in the body, particularly in the liver and plasma, and are linked to adverse effects in animal studies [1] [2] [3].
- **FTOHs and PFHxA are Not Toxicokinetically Equivalent:** The data strongly indicates that the toxicokinetic profile of **6:2 FTOH is more concerning than that of Perfluorohexanoic Acid (PFHxA)**. 6:2 FTOH is extensively metabolized into bioaccumulative intermediates, whereas PFHxA is a stable end-product that does not undergo further metabolism and is more readily eliminated [2]. Using PFHxA data to predict 6:2 FTOH risks would likely be inadequate.
- **Critical for Sensitive Populations:** The accumulation of metabolites and observed toxicity in animal studies raise concerns for human exposure during sensitive life stages, such as **pregnancy and neonatal development** [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Evaluating the toxicokinetics of some metabolites of a C6 ... [sciencedirect.com]
2. Comparative analysis of the toxicological databases for 6:2 ... [sciencedirect.com]
3. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [comparative toxicokinetics of fluorotelomer alcohols]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b773546#comparative-toxicokinetics-of-fluorotelomer-alcohols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com